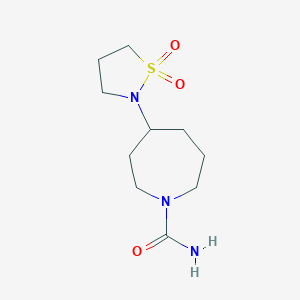
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For example, the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the synthesis of 1,3-thiazolidin-4-ones .Molecular Structure Analysis
The molecular formula of “this compound” is C10H19N3O3S . It contains one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 261.34 . It is stored at room temperature .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Novel thiazolidine derivatives, including variations related to 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide, have demonstrated antimicrobial and antifungal activities. These derivatives were synthesized and showed varying degrees of efficacy against Gram-positive and Gram-negative bacteria, as well as fungal isolates such as Candida albicans. Specifically, some compounds exhibited weak to moderate antibacterial and antifungal properties, highlighting their potential in addressing microbial infections (Alhameed et al., 2019).
Synthesis and Characterization of Novel Derivatives
Research has been conducted on synthesizing and characterizing novel thiazolidine and azepane derivatives. These studies not only explore the chemical properties and synthesis pathways of such compounds but also investigate their potential applications in various fields, including as antimicrobial agents. The development of these derivatives involves complex chemical reactions and analytical techniques to confirm their structures and functionalities (Spoorthy et al., 2021).
Electrochemical Properties
The electrochemical properties of thiazolidine derivatives have been studied, revealing insights into their redox behavior and potential applications in electrochemical sensors and other devices. These investigations include cyclic voltammetry and differential pulse voltammetry, providing a foundation for developing new materials with specific electrochemical characteristics (Ungureanu et al., 2021).
Potential as Immunomodulatory Agents
Some thiazolidine derivatives have been explored for their immunomodulatory properties, suggesting their utility in enhancing immune responses or modulating immune system activity. This research area is particularly relevant for developing new therapeutic agents that can regulate immune functions, potentially offering benefits in treating various immune-related disorders (Refouvelet et al., 1994).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propriétés
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S/c11-10(14)12-5-1-3-9(4-7-12)13-6-2-8-17(13,15)16/h9H,1-8H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOAKRFSCFGYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)N)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)
![Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate](/img/structure/B2886476.png)

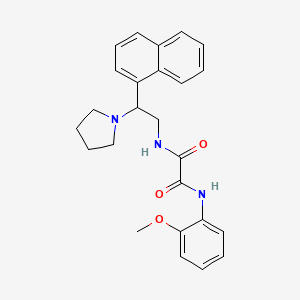

![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)
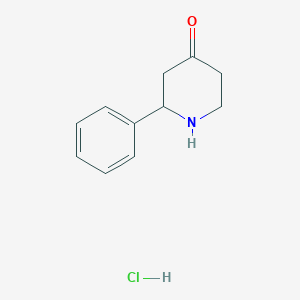
![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)
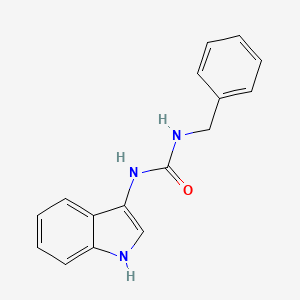
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)
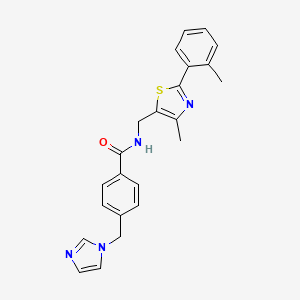
![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)